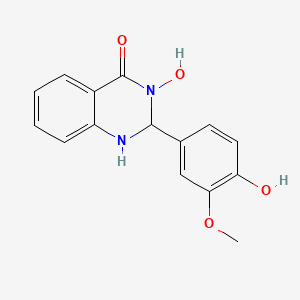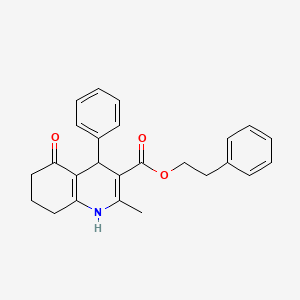![molecular formula C22H21N3O B10902504 N'-[(1E)-1-(biphenyl-4-yl)propylidene]-6-methylpyridine-3-carbohydrazide](/img/structure/B10902504.png)
N'-[(1E)-1-(biphenyl-4-yl)propylidene]-6-methylpyridine-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(1E)-1-(biphenyl-4-yl)propylidene]-6-methylpyridine-3-carbohydrazide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a biphenyl group, a propylidene linkage, and a pyridine ring, making it a versatile molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(biphenyl-4-yl)propylidene]-6-methylpyridine-3-carbohydrazide typically involves the condensation of biphenyl-4-carbaldehyde with 6-methylpyridine-3-carbohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified using recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(biphenyl-4-yl)propylidene]-6-methylpyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
N’-[(1E)-1-(biphenyl-4-yl)propylidene]-6-methylpyridine-3-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(biphenyl-4-yl)propylidene]-6-methylpyridine-3-carbohydrazide involves its interaction with specific molecular targets. The biphenyl group can intercalate into DNA, disrupting its structure and function. The pyridine ring can coordinate with metal ions, forming stable complexes that can inhibit enzymatic activities. Additionally, the compound can modulate signaling pathways by binding to receptors or enzymes, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
- N’-[(1E)-1-(4-biphenylyl)propylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide
- 1-[(1,1′-biphenyl)-4-yl]naphthalene
- 1-(4′-methyl[1,1′-biphenyl]-4-yl)ethanone
Uniqueness
N’-[(1E)-1-(biphenyl-4-yl)propylidene]-6-methylpyridine-3-carbohydrazide stands out due to its unique combination of a biphenyl group and a pyridine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C22H21N3O |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
6-methyl-N-[(E)-1-(4-phenylphenyl)propylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C22H21N3O/c1-3-21(24-25-22(26)20-10-9-16(2)23-15-20)19-13-11-18(12-14-19)17-7-5-4-6-8-17/h4-15H,3H2,1-2H3,(H,25,26)/b24-21+ |
InChI Key |
OVLXLSUGSKSJEL-DARPEHSRSA-N |
Isomeric SMILES |
CC/C(=N\NC(=O)C1=CN=C(C=C1)C)/C2=CC=C(C=C2)C3=CC=CC=C3 |
Canonical SMILES |
CCC(=NNC(=O)C1=CN=C(C=C1)C)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~4~-[1-(1-Adamantyl)propyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B10902426.png)


![5-[5-(3,4-dimethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10902433.png)
![2,2-dichloro-N-{3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}acetamide](/img/structure/B10902436.png)

![1-ethyl-N-{1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazol-2-yl}-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B10902439.png)
![N'~1~,N'~8~-bis[(E)-pyridin-3-ylmethylidene]octanedihydrazide](/img/structure/B10902441.png)
![2-[4-(benzyloxy)phenoxy]-N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}propanehydrazide](/img/structure/B10902443.png)
![(4Z)-4-{3,5-dibromo-4-[(4-iodobenzyl)oxy]benzylidene}-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B10902465.png)
![N-{(E)-[4-(difluoromethoxy)-3-methoxyphenyl]methylidene}-3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10902468.png)


![18-thia-2,13,15-triazatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),2,9,12(17),13,15-hexaene-14,16-diamine](/img/structure/B10902503.png)
